molecular formula C23H26N2O2 B8176011 Chikv-IN-2

Chikv-IN-2

Cat. No.: B8176011
M. Wt: 362.5 g/mol
InChI Key: WAOHPFHXTKBTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHIKV-IN-2 is a small-molecule inhibitor specifically designed to target the non-structural protein 2 (nsP2) protease of the Chikungunya virus. The Chikungunya virus is a mosquito-borne alphavirus that causes Chikungunya fever, characterized by acute febrile illness and severe joint pain. The development of this compound is part of ongoing efforts to find effective antiviral treatments for Chikungunya virus infections, as there are currently no licensed vaccines or specific antiviral drugs available .

Preparation Methods

The synthesis of CHIKV-IN-2 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of various functional groups to enhance its inhibitory activity. The synthetic route typically includes:

Chemical Reactions Analysis

CHIKV-IN-2 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis and modification of this compound. Reagents like alkyl halides and nucleophiles are used under controlled conditions.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of specific functional groups

Scientific Research Applications

CHIKV-IN-2 has several scientific research applications, including:

    Virology: It is used to study the inhibition of Chikungunya virus replication and to understand the virus’s life cycle.

    Drug Development: this compound serves as a lead compound in the development of antiviral drugs targeting the Chikungunya virus.

    Molecular Biology: Researchers use this compound to investigate the molecular mechanisms of viral protease inhibition and to identify potential drug targets.

    Medicinal Chemistry: The compound is studied for its structure-activity relationship (SAR) to optimize its antiviral properties

Mechanism of Action

CHIKV-IN-2 exerts its effects by inhibiting the nsP2 protease of the Chikungunya virus. The nsP2 protease is essential for viral replication, as it processes the viral polyprotein into functional non-structural proteins. This compound binds to the active site of the nsP2 protease, preventing it from cleaving the polyprotein and thereby inhibiting viral replication. This inhibition disrupts the viral life cycle and reduces viral load in infected cells .

Comparison with Similar Compounds

CHIKV-IN-2 is compared with other similar compounds, such as:

This compound is unique due to its specific binding affinity and inhibitory potency against the nsP2 protease, making it a promising candidate for further drug development .

Properties

IUPAC Name

N-[4-(2-cyanopropan-2-yl)phenyl]-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-23(2,15-24)18-9-11-19(12-10-18)25-22(26)20-13-16-7-5-4-6-8-17(16)14-21(20)27-3/h9-14H,4-8H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOHPFHXTKBTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)NC(=O)C2=C(C=C3CCCCCC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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